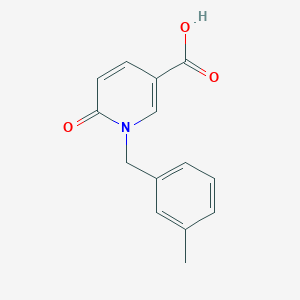
1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a 3-methylbenzyl group attached to a dihydropyridine ring, which also contains a carboxylic acid functional group. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 3-methylbenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, and the use of catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, as a dihydropyridine derivative, it may interact with calcium channels, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive drug with a similar dihydropyridine structure.
Nicardipine: A dihydropyridine compound used to treat high blood pressure and angina.
Uniqueness
1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives. Its 3-methylbenzyl group can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Biological Activity
1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound belonging to the dihydropyridine family, which has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H13NO3
- Molecular Weight : 233.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for this compound)
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of dihydropyridine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Cytotoxic Assays : The compound was tested against multiple cancer types:
- MCF-7 (breast cancer)
- HCT-15 (colorectal cancer)
- PC-3 (prostate cancer)
The results showed that the compound inhibited cell growth with an IC50 value below 10 µM in several cases, indicating potent anticancer activity .
The anticancer effects are attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in treated cells, preventing further proliferation .
3. Anti-inflammatory Properties
In addition to its anticancer effects, this compound also exhibits anti-inflammatory activity. It has been demonstrated to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses .
Case Studies
Several case studies have explored the biological activity of related compounds within the same class:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Substituents on the benzyl group enhance cytotoxicity.
- The presence of the oxo group at position 6 is critical for biological activity, as it facilitates interactions with cellular targets.
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-10-3-2-4-11(7-10)8-15-9-12(14(17)18)5-6-13(15)16/h2-7,9H,8H2,1H3,(H,17,18) |
InChI Key |
DTLRUXZBNXLKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















